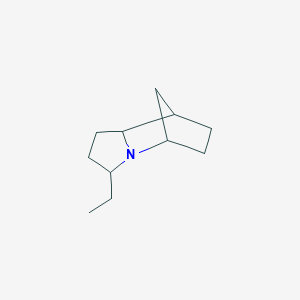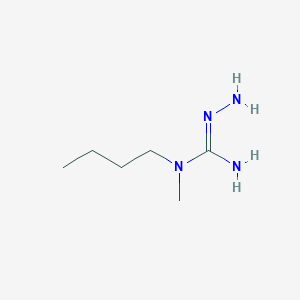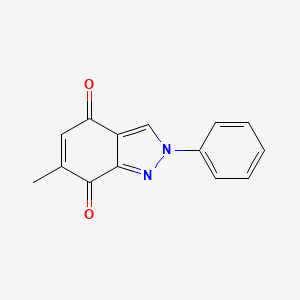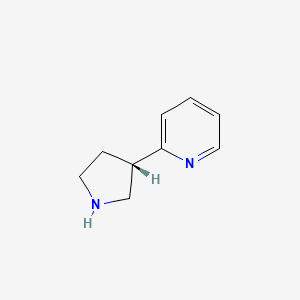
3-Ethyloctahydro-5,8-methanoindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
The synthesis of 3-Ethyloctahydro-5,8-methanoindolizine can be achieved through various synthetic routes. One common method involves radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds with high atom- and step-economy . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Ethyloctahydro-5,8-methanoindolizine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Ethyloctahydro-5,8-methanoindolizine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a fluorescent molecule for imaging and diagnostic purposes. In medicine, it is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities. In industry, it can be used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 3-Ethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-Ethyloctahydro-5,8-methanoindolizine can be compared with other similar compounds, such as indolizine and its derivatives. While indolizine itself is known for its biological activities, the unique structural features of this compound, such as the presence of an ethyl group and the octahydro-5,8-methano structure, may confer distinct properties and advantages.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
3-ethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-2-9-5-6-11-8-3-4-10(7-8)12(9)11/h8-11H,2-7H2,1H3 |
Clé InChI |
CFCJAOWOERXRKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2N1C3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)










![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
